This compound can be classified as an organic amine and is often studied in the context of pharmacology due to its potential as a ligand for various receptors, particularly sigma receptors. It is synthesized from commercially available starting materials, including cyclohexylpiperazine and various alkylating agents.
The synthesis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine typically involves several key steps:
For example, one method involves reacting cyclohexylpiperazine with 1-bromopropane in the presence of a base like potassium carbonate, yielding [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine in moderate to high yields.
The molecular formula of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is , indicating that it consists of 13 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms. The structural representation includes:
Key Structural Features:
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine can participate in various chemical reactions:
The mechanism of action for [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine primarily involves its interaction with sigma receptors. These receptors are implicated in various neurological processes and are potential targets for treating conditions such as depression and anxiety.
Experimental data suggest that compounds with similar structures exhibit notable affinities for sigma receptors, indicating potential therapeutic applications.
The physical properties of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine include:
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine has several scientific applications:
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine exhibits distinct binding preferences for sigma receptor subtypes, with significantly higher affinity for the σ2 receptor (Ki = 10.8 nM) compared to the σ1 subtype (Ki = 78.7 nM), demonstrating an approximately 7.3-fold selectivity ratio [1] [9]. This affinity profile positions it within the class of mixed sigma ligands with σ2 preference, analogous to reference compounds like PB28 (σ2 Ki = 0.68 nM) but with moderate selectivity [4] [9]. The molecular basis for this selectivity arises from:
Table 1: Comparative Binding Affinities of Select Sigma Ligands
Compound | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |
---|---|---|---|
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine | 78.7 ± 18.2 | 10.8 ± 3.0 | 7.3 |
PB28 (Reference) | 0.38 ± 0.10 | 0.68 ± 0.20 | 1.8 |
BD1047 (Antagonist) | 1.32 ± 0.36 | 33.3 ± 16.0 | 0.04 |
(+)-Pentazocine (Agonist) | 6.2 | >10,000 | >0.001 |
Data compiled from radioligand displacement assays using ³H-pentazocine (σ1) and [³H]DTG (σ2) [1] [4] [9].
Despite its primary classification as a σ2-preferring ligand, this compound demonstrates ligand-specific allosteric effects at σ1 receptors:
The compound modulates σ1 receptor chaperone function through ligand-selective regulation of the σ1R-BiP complex:
Table 2: Regulation of σ1R-BiP Complex by Ligand Classes
Ligand Type | Effect on σ1R-BiP Binding | Translocation Efficacy | Cellular Outcome |
---|---|---|---|
Agonists | ↓↓↓ (70–80% dissociation) | High | Enhanced chaperone activity |
Antagonists | ↑↑↑ (50–60% stabilization) | None | Chaperone inhibition |
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine | Dose-dependent: ↓ (65%) at 10 µM; ↑ (40%) at 1 µM | Moderate | Context-dependent regulation |
Data derived from co-immunoprecipitation assays and fluorescence colocalization studies [2] [7] [10].
Calcium homeostasis modulation occurs through dual-pathway interventions:
The compound demonstrates biphasic regulation of ER stress adaptation:
Table 3: ER Stress Pathway Modulation by Sigma Ligands
Stress Pathway | [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Effect | Proposed Mechanism |
---|---|---|
IRE1α-XBP1 Splicing | ↑↑ (50% activation at 5 µM) | Enhanced σ1R-mediated IRE1 binding |
PERK-eIF2α Phosphorylation | ↑ (35% at 5 µM) | eIF2α phosphatase inhibition |
ATF6 Nuclear Translocation | ↔ (No significant change) | Independent of ATF6 processing |
CHOP/GADD153 Induction | ↑↑↑ (4-fold at 10 µM under severe stress) | σ2-dependent ceramide accumulation |
LC3-II Autophagosome Formation | ↑↑ (70% increase) | Beclin-1 liberation from Bcl-2 |
Mechanistic data from siRNA knockdown and reporter assays [1] [2] [9].
Concluding Remarks
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine exhibits pharmacologically pluripotent activity across sigma receptor subtypes, functioning as: (1) a σ2-preferential orthosteric ligand, (2) a context-dependent σ1 allosteric modulator, and (3) a bidirectional regulator of ER proteostasis. Its unique ability to shift between agonist-like and antagonist-like chaperone regulation positions it as a valuable probe for dissecting stress-responsive sigma receptor functions. Future studies should prioritize structural optimization to enhance σ2 selectivity and elucidate atomic-level mechanisms through cryo-EM studies of ligand-receptor complexes.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1